7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione
Description
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a thione group at the 4th position of the pyrido[1,2-a]pyrimidine ring system
Properties
IUPAC Name |
7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINXUDOOVVFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Dimroth rearrangement is a well-known method for synthesizing condensed pyrimidines, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to a class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. The following applications have been identified:
- Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell growth. For instance, derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma. The mechanism often involves the inhibition of key enzymes or pathways essential for tumor growth .
- Antimicrobial Properties : Research indicates that pyrido[1,2-a]pyrimidines exhibit antimicrobial activity against a range of pathogens. This includes efficacy against bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : Several studies have reported that these compounds possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione can be achieved through various multicomponent reactions. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Multicomponent synthesis from isothiocyanates | Anticancer, antimicrobial |
| Other derivatives | Reactions with amines and carbonyl compounds | Varies by substitution |
This table summarizes the synthesis methods alongside the biological activities associated with different derivatives.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives, researchers synthesized several compounds and tested their effects on MCF-7 cells. The results demonstrated that certain substitutions at the 7-position significantly enhanced cytotoxicity compared to unsubstituted analogs. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound displayed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development. Further modifications were made to enhance its solubility and bioavailability, leading to improved efficacy in vivo .
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione include:
- 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-(bromomethyl)pyridine
- 2-morpholin-4-yl-7-(pyridin-4-ylmethoxy)-4H-1,3-benzoxazin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and thione groups make it a versatile intermediate for various synthetic applications and potential therapeutic uses.
Biological Activity
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are also discussed.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrido-pyrimidine backbone with a thione functional group. Its molecular formula is , and it has a molecular weight of approximately 232.1 g/mol. The presence of the bromine atom and the thione group may contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for various pyrimidine derivatives against COX-2 were reported to be in the range of 23.8 to 42.1 μM, demonstrating substantial anti-inflammatory potential compared to standard drugs like indomethacin .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Studies have shown that similar pyrido-pyrimidine compounds possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against Gram-positive and Gram-negative bacteria . This suggests that modifications in the structure can enhance antibacterial properties.
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, compounds with similar structures have demonstrated significant cytotoxicity against lung cancer cell lines (A549 and H1975). The IC50 values for these compounds were reported as low as 0.087 μM for some derivatives, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the pyridine and pyrimidine rings. For example:
- Bromine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Thione Group : Contributes to the compound's reactivity and interaction with biological targets.
A detailed SAR analysis shows that modifications at specific positions can lead to improved selectivity and potency against targeted enzymes or receptors involved in disease processes .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on COX Inhibition : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes, with some showing IC50 values comparable to established anti-inflammatory drugs .
- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .
- Antibacterial Testing : Multiple derivatives were assessed for their antibacterial properties, with promising results suggesting potential for development into new antibiotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
